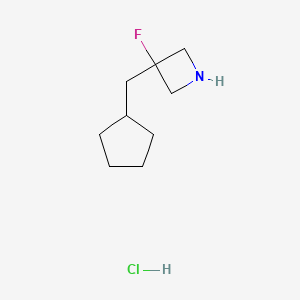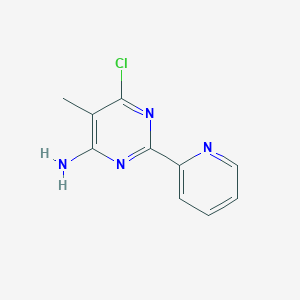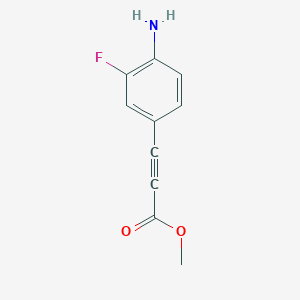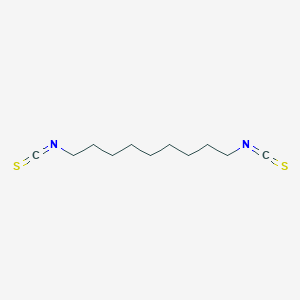
3-(Cyclopentylmethyl)-3-fluoroazetidine hydrochloride
Übersicht
Beschreibung
Cyclopentyl methyl ether (CPME) is a type of ether that has been used in chemical synthesis as an alternative to hazardous solvents . It has low acute or subchronic toxicity with moderate irritation .
Synthesis Analysis
The synthesis of CPME involves a reaction from cyclopentanol (CPL) as a starting material . CPL is produced by hydrogenation of cyclopentanone, a 5-membered ring ketone .Molecular Structure Analysis
The molecular structure of a similar compound, cyclopentanemethanol, is represented by the linear formula: C5H9CH2OH .Chemical Reactions Analysis
Cyclopentanol can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .Physical And Chemical Properties Analysis
CPME has several notable physical properties: low peroxide formation, high hydrophobicity, relative stability under acidic and basic conditions, high boiling point and low melting point, low heat of vaporization, narrow explosion area, and low solubility of salts .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
3-Fluoroazetidines, including compounds similar to 3-(Cyclopentylmethyl)-3-fluoroazetidine hydrochloride, are key intermediates in synthetic chemistry and medicinal chemistry. They serve as valuable building blocks for the synthesis of various pharmacologically active molecules. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid represents a significant advancement in the development of cyclic fluorinated beta-amino acids, which have high potential as components in medicinal chemistry due to their structural uniqueness and potential biological activity (Van Hende et al., 2009).
Structural Analysis and Interaction Studies
The structural and conformational analysis of 3-fluoroazetidines is crucial for understanding their chemical and biological properties. Studies involving X-ray diffraction analysis and DFT calculations on similar compounds have highlighted the significant influence of intramolecular interactions, such as the C–F⋯N+ interaction, on their conformations. This understanding is essential for designing molecules with desired properties and activities (Gooseman et al., 2006).
Pharmaceutical Applications
Azetidine-based compounds, including 3-fluoroazetidines, have been explored as inhibitors of dipeptidyl peptidase IV (DPP IV), showcasing their potential in therapeutic applications. The detailed structure-activity relationships (SAR) of these compounds have been established, indicating their significance in the development of new pharmaceuticals. Some of these compounds have demonstrated sub-micromolar potency, highlighting their potential as effective DPP IV inhibitors (Ferraris et al., 2007).
Wirkmechanismus
While specific information on the mechanism of action for “3-(Cyclopentylmethyl)-3-fluoroazetidine hydrochloride” was not found, a related compound, cyclopentolate, is a muscarinic antagonist commonly used as an eye drop during pediatric eye examinations to dilate the eye and prevent the eye from focusing/accommodating .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(cyclopentylmethyl)-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN.ClH/c10-9(6-11-7-9)5-8-3-1-2-4-8;/h8,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFYYOGSZZBJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylmethyl)-3-fluoroazetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)



![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)
![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)


![2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485040.png)
![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)



![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)